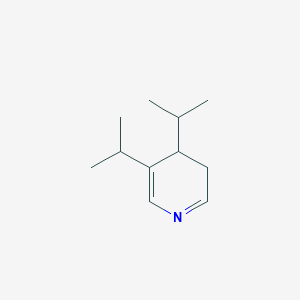

4,5-Di(propan-2-yl)-3,4-dihydropyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,5-Diisopropyl-3,4-dihydropyridine is a heterocyclic compound belonging to the dihydropyridine family. Dihydropyridines are well-known for their pharmacological properties, particularly as calcium channel blockers. The unique structure of 4,5-Diisopropyl-3,4-dihydropyridine, characterized by the presence of isopropyl groups at the 4 and 5 positions, imparts distinct chemical and biological properties to the compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diisopropyl-3,4-dihydropyridine can be achieved through various methods, including the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is typically carried out under solvent-free conditions or in the presence of a suitable solvent such as ethanol. Catalysts like magnesium ferrite nanoparticles (MgFe2O4) have been employed to enhance the reaction efficiency and yield .

Industrial Production Methods: Industrial production of 4,5-Diisopropyl-3,4-dihydropyridine often involves the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is emphasized to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: 4,5-Diisopropyl-3,4-dihydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the dihydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include pyridine derivatives, tetrahydropyridine derivatives, and various substituted dihydropyridines .

Applications De Recherche Scientifique

Calcium Channel Blockers

One of the primary applications of 1,4-dihydropyridine derivatives, including 4,5-Di(propan-2-yl)-3,4-dihydropyridine, is their role as calcium channel blockers. These compounds are utilized in the treatment of hypertension and angina by inhibiting calcium influx into vascular smooth muscle cells and cardiac myocytes. This action leads to vasodilation and decreased myocardial oxygen demand .

Antioxidant Properties

Research has shown that 1,4-dihydropyridines can act as antioxidants. For instance, they inhibit lipid peroxidation and reduce reactive oxygen species levels in various biological systems. The antioxidant activity is attributed to their ability to donate hydrogen atoms and stabilize free radicals . This property makes them potential candidates for therapeutic agents in oxidative stress-related diseases.

Anticancer Activity

Studies have indicated that certain 1,4-dihydropyridine derivatives exhibit anticancer properties. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Some derivatives have demonstrated neuroprotective effects, making them candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. Their ability to cross the blood-brain barrier and exert protective effects on neuronal cells is under investigation .

Insecticidal Properties

The insecticidal potential of 1,4-dihydropyridine derivatives has been explored, with some compounds showing significant activity against various pests. These compounds disrupt the normal physiological functions of insects, leading to mortality .

Herbicidal Activity

Certain derivatives have also been evaluated for their herbicidal properties. They can inhibit the growth of specific weeds by interfering with metabolic processes essential for plant development .

Synthesis and Structural Modifications

The synthesis of this compound involves several methodologies that allow for structural modifications to enhance its biological activity. Recent advancements include:

- One-Pot Synthesis : This method allows for the efficient production of various derivatives with improved yields and reduced environmental impact .

- Green Chemistry Approaches : Utilizing eco-friendly solvents and catalysts during synthesis is gaining traction to minimize environmental harm while maintaining efficacy .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of several 1,4-dihydropyridine derivatives using lipid peroxidation models. Results indicated that compounds with specific substituents exhibited superior antioxidant properties compared to standard antioxidants .

Case Study 2: Insecticidal Efficacy

In another study, a series of synthesized 1,4-dihydropyridine derivatives were tested against common agricultural pests. The results showed a significant reduction in pest populations at low concentrations, highlighting their potential as effective insecticides .

Mécanisme D'action

The primary mechanism of action of 4,5-Diisopropyl-3,4-dihydropyridine involves the inhibition of voltage-gated L-type calcium channels. By binding to these channels, the compound reduces the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridines, which are used as antihypertensive agents .

Comparaison Avec Des Composés Similaires

Nifedipine: A well-known calcium channel blocker used to treat hypertension and angina.

Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.

Nicardipine: Used for the treatment of high blood pressure and angina.

Uniqueness: 4,5-Diisopropyl-3,4-dihydropyridine is unique due to the presence of isopropyl groups at the 4 and 5 positions, which can influence its pharmacokinetic and pharmacodynamic properties. This structural variation can lead to differences in its binding affinity, selectivity, and overall therapeutic profile compared to other dihydropyridines .

Propriétés

Numéro CAS |

160732-95-6 |

|---|---|

Formule moléculaire |

C11H19N |

Poids moléculaire |

165.27 g/mol |

Nom IUPAC |

4,5-di(propan-2-yl)-3,4-dihydropyridine |

InChI |

InChI=1S/C11H19N/c1-8(2)10-5-6-12-7-11(10)9(3)4/h6-10H,5H2,1-4H3 |

Clé InChI |

ULAFLODFFHAHCX-UHFFFAOYSA-N |

SMILES |

CC(C)C1CC=NC=C1C(C)C |

SMILES canonique |

CC(C)C1CC=NC=C1C(C)C |

Synonymes |

Pyridine,3,4-dihydro-4,5-bis(1-methylethyl)-(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.